molecular formula C15H19NO B112329 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 2291-58-9

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B112329
Key on ui cas rn: 2291-58-9
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609659B2

Procedure details

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.5 g) in chloroform (4.4 ml), cooled down to −5° C., 1 ml of conc. H2SO4 is dropwise added while maintaining the temperature below 15° C. Then NaN3 (0.28 g) is slowly added, at small portions so to avoid temperatures in the reaction mixture higher than 35° C. The mixture is then heated at reflux for 2 hours. The reaction mixture is poured into a vessel containing about 200 ml of ice. Solid K2CO3 is added up to a strongly alkaline pH. An emulsion is formed, that is added of 25 ml of a 60% KOH aqueous solution. Stirring is effected for 10 minutes. At the end the formed inorganic salts are filtered and the reaction mixture extracted with chloroform. The organic phase is dehydrated with sodium sulphate and the solvent evaporated. 0.50 g of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (1py1) are obtained as a light solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH2:16][CH:9]1[CH2:10][C:11](=[O:17])[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.[N-:23]=[N+]=[N-].[Na+].C([O-])([O-])=O.[K+].[K+].[OH-].[K+]>C(Cl)(Cl)Cl>[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH2:16][CH:9]1[CH2:10][NH:23][C:11](=[O:17])[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CCC2)=O
Name
Quantity
4.4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0.28 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
higher than 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into a vessel
CUSTOM
Type
CUSTOM
Details
An emulsion is formed
FILTRATION
Type
FILTRATION
Details
At the end the formed inorganic salts are filtered
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CNC(CC1CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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